Cas no 921803-69-2 (9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione structure
921803-69-2 structure
Product name:9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
CAS No:921803-69-2
MF:C18H20N6O2
MW:352.390402793884
CID:6068163

9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
    • 5-butyl-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione
    • Inchi: 1S/C18H20N6O2/c1-4-5-10-23-13-15(25)19-18(26)22(3)16(13)24-14(20-21-17(23)24)12-8-6-11(2)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,19,25,26)
    • InChI Key: XNYPXCIUTASKJO-UHFFFAOYSA-N
    • SMILES: O=C1C2=C(N(C([H])([H])[H])C(N1[H])=O)N1C(C3C([H])=C([H])C(C([H])([H])[H])=C([H])C=3[H])=NN=C1N2C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]

9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2259-0079-2μmol
9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
921803-69-2 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F2259-0079-2mg
9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
921803-69-2 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F2259-0079-3mg
9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
921803-69-2 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F2259-0079-1mg
9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
921803-69-2 90%+
1mg
$54.0 2023-07-28

Additional information on 9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione

Chemical Profile of 9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione (CAS No. 921803-69-2)

9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione (CAS No. 921803-69-2) is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. Its molecular framework integrates multiple pharmacophoric elements derived from fused triazolo-purine and pyrimidine moieties, which are known for their broad spectrum of biological activities. This compound represents a promising candidate for further exploration in drug discovery programs due to its unique structural features and potential therapeutic applications.

The chemical structure of 9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione encompasses a central 1,2,4-triazolo[3,4-h]purine core substituted with various functional groups. The presence of a butyl group at the 9-position and a methyl group at the 5-position introduces steric and electronic modifications that can influence its pharmacokinetic properties. Additionally, the 4-methylphenyl substituent at the 3-position enhances hydrophobicity and may contribute to binding affinity with biological targets. These structural features make it an intriguing molecule for studying structure-activity relationships (SAR) in drug design.

Recent advancements in computational chemistry have enabled the virtual screening of large libraries of heterocyclic compounds to identify potential drug candidates. In this context, 9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione has been computationally analyzed for its interaction with various biological targets using molecular docking simulations. These studies suggest that the compound may exhibit inhibitory activity against enzymes involved in cancer metabolism and inflammatory pathways. Specifically, preliminary docking results indicate favorable binding interactions with kinases and other regulatory proteins implicated in cell proliferation and survival.

The synthesis of 9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-1,2,4triazolo[3,4-h]purine-6,8-dione involves multi-step organic transformations that require precise control over reaction conditions to achieve high yields and purity. Key synthetic steps include condensation reactions between appropriately substituted precursors followed by cyclization to form the triazolo-purine scaffold. The introduction of the butyl, methyl, and 4-methylphenyl substituents is typically accomplished through nucleophilic substitution or Friedel-Crafts alkylation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound for preclinical studies.

Pharmacological investigations into 9-butyl-5-methyl-3-(4-methylphenyl)-5H,6H,7H,8H, 9 H -1 , 2 , 4 triazolo[ 3 , 4 - h ]purine - 6 , 8 - dione have revealed promising activities in vitro. For instance, studies have demonstrated its ability to inhibit the activity of certain kinases associated with tumor growth and metastasis. Furthermore, preliminary toxicology assays suggest that the compound exhibits moderate solubility in aqueous media and acceptable oral bioavailability. These findings warrant further exploration in vivo models to assess its efficacy and safety profile.

The therapeutic potential of 9-butyl- -methyl- -3- -(4- -methylphenyl) -5 H , 6 H , 7 H , 8 H , 9 H -1 , 2 , 4-triazolo[ 3 , 4-h]purine- -6, -dione extends beyond oncology. Emerging evidence suggests that this compound may modulate inflammatory pathways by inhibiting key mediators such as cyclooxygenase (COX) or lipoxygenase enzymes. Such activities could make it a valuable candidate for developing treatments against chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease. Additionally, its ability to cross the blood-brain barrier may open avenues for treating neurodegenerative disorders.

The development of novel heterocyclic compounds like 9-butyl- -methyl- -3- -(4- -methylphenyl) -5 H , 6 H , 7 H , 8 H , 9 H -1 , 2 , 4-triazolo[ [ ]purine-[ ]dione underscores the importance of innovative synthetic strategies and interdisciplinary collaboration between chemists, biologists, and pharmacologists. By leveraging cutting-edge technologies such as high-throughput screening, fragment-based drug design, and artificial intelligence-driven molecular modeling, researchers can accelerate the discovery process. The continued exploration of this compound will likely yield insights into new therapeutic modalities with significant clinical implications.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD